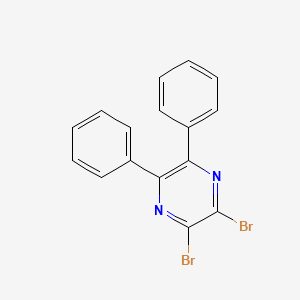

2,3-Dibromo-5,6-diphenylpyrazine

Description

The exact mass of the compound 2,3-Dibromo-5,6-diphenylpyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dibromo-5,6-diphenylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-5,6-diphenylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dibromo-5,6-diphenylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVBMGDLQPDWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295794 | |

| Record name | 2,3-dibromo-5,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75163-71-2 | |

| Record name | NSC105561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dibromo-5,6-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-5,6-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,3-Dibromo-5,6-diphenylpyrazine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available databases, analogous compounds, and predicted properties. It covers the compound's structure, physicochemical properties, a proposed synthetic route, and potential biological activities based on related diphenylpyrazine derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or material science applications of this compound.

Chemical Identity and Physical Properties

2,3-Dibromo-5,6-diphenylpyrazine is a pyrazine derivative characterized by the presence of two phenyl groups at positions 5 and 6, and two bromine atoms at positions 2 and 3 of the pyrazine ring.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dibromo-5,6-diphenylpyrazine | PubChem[1] |

| CAS Number | 75163-71-2 | PubChem[1] |

| Molecular Formula | C₁₆H₁₀Br₂N₂ | PubChem[1] |

| Molecular Weight | 390.07 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3 | PubChem[1] |

Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 5.2 | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Heavy Atom Count | 20 | PubChem[1] |

| Boiling Point | 365.6 ± 37.0 °C | ChemicalBook (for 2-Bromo-5,6-diphenylpyrazine)[2] |

| Density | 1.397 ± 0.06 g/cm³ | ChemicalBook (for 2-Bromo-5,6-diphenylpyrazine)[2] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific experimental protocol for the synthesis of 2,3-Dibromo-5,6-diphenylpyrazine has not been identified in the literature. However, a plausible synthetic route can be proposed based on the synthesis of related halogenated pyrazines. A potential precursor is 5,6-diphenylpyrazine-2,3-dicarbonitrile.

The synthesis could proceed in two main steps:

-

Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile: This intermediate can be synthesized from the reaction of 2,3-diaminomaleonitrile and benzil (1,2-diphenylethane-1,2-dione).

-

Conversion to 2,3-Dibromo-5,6-diphenylpyrazine: The dinitrile can potentially be converted to the dibromo derivative, although the specific reagents and conditions for this transformation are not explicitly documented for this substrate. A possible approach could involve hydrolysis of the nitrile groups to carboxylic acids, followed by a Hunsdiecker-type reaction, or other modern bromination methods.

A more direct, albeit potentially lower-yielding, method could involve the direct bromination of 5,6-diphenylpyrazine. However, this would likely lead to a mixture of brominated products.

References

Technical Guide: 2,3-Dibromo-5,6-diphenylpyrazine (CAS: 75163-71-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the experimental properties and specific applications of 2,3-Dibromo-5,6-diphenylpyrazine is limited in publicly accessible scientific literature and patents. This guide compiles available computed data and presents a plausible, generalized synthesis protocol based on related chemical structures.

Core Compound Information

2,3-Dibromo-5,6-diphenylpyrazine is a halogenated aromatic heterocyclic compound. The pyrazine core is substituted with two bromine atoms at the 2 and 3 positions and two phenyl groups at the 5 and 6 positions. Its chemical structure suggests it may serve as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 2,3-dibromo-5,6-diphenylpyrazine[1] |

| CAS Number | 75163-71-2[1] |

| Molecular Formula | C₁₆H₁₀Br₂N₂[1] |

| SMILES | C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3[1] |

| InChI | InChI=1S/C16H10Br2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H[1] |

| NSC Number | 105561[1] |

Computed Physicochemical Properties

The following data has been computationally derived and is provided as an estimate of the compound's properties. Experimental validation is recommended.

| Property | Value | Source |

| Molecular Weight | 390.07 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 389.91902 Da | PubChem[1] |

| Monoisotopic Mass | 387.92107 Da | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Heavy Atom Count | 20 | PubChem |

| Complexity | 271 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could start from 5,6-diphenylpyrazin-2(1H)-one, which can be prepared from the condensation of glycinamide hydrochloride and benzil. The pyrazinone can then be halogenated to introduce the bromine atoms.

Generalized Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,6-diphenylpyrazin-2(1H)-one

-

To a solution of glycinamide hydrochloride in a suitable solvent such as methanol, add a base (e.g., sodium hydroxide solution) at a reduced temperature (10-15°C).

-

Add benzil to the reaction mixture in portions.

-

Allow the reaction to stir for several hours at room temperature.

-

Adjust the pH of the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with methanol, and dry to yield 5,6-diphenylpyrazin-2(1H)-one.

Step 2: Synthesis of 2,3-Dibromo-5,6-diphenylpyrazine

-

To the 5,6-diphenylpyrazin-2(1H)-one from the previous step, add a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂).

-

The reaction is typically carried out in an inert solvent or neat with the brominating agent.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, the reaction is quenched, often by carefully pouring it onto ice.

-

The crude product is then extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification of the final product can be achieved by recrystallization or column chromatography.

Applications in Drug Development

There is no specific information available in the surveyed literature regarding the application of 2,3-Dibromo-5,6-diphenylpyrazine in drug development or its biological activity. The presence of two bromine atoms provides reactive sites for further chemical modifications, such as cross-coupling reactions, which are common in the synthesis of complex drug molecules.

Signaling Pathways and Mechanism of Action

No information on the involvement of 2,3-Dibromo-5,6-diphenylpyrazine in any biological signaling pathways or its mechanism of action has been found in the available literature.

Logical Relationships in Synthesis

The synthesis of 2,3-Dibromo-5,6-diphenylpyrazine is logically dependent on the availability of key precursors and reagents. The following diagram illustrates these relationships for the proposed synthetic route.

References

An In-Depth Technical Guide to 2,3-Dibromo-5,6-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 2,3-Dibromo-5,6-diphenylpyrazine. While this compound is cataloged in chemical databases, detailed experimental protocols, spectroscopic analyses, and specific biological activity data are not extensively available in the public domain. This document summarizes the existing information and highlights areas where further research is needed.

Molecular Structure and Identifiers

2,3-Dibromo-5,6-diphenylpyrazine is a halogenated aromatic heterocyclic compound. The core structure consists of a pyrazine ring substituted with two bromine atoms and two phenyl groups.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dibromo-5,6-diphenylpyrazine | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC(=N2)Br)Br)C3=CC=CC=C3 | PubChem[1] |

| InChI | InChI=1S/C16H10Br2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H | PubChem[1] |

| InChIKey | SLVBMGDLQPDWEE-UHFFFAOYSA-N | PubChem[1] |

| Molecular Formula | C16H10Br2N2 | PubChem[1] |

| Molecular Weight | 390.07 g/mol | PubChem[1] |

| CAS Number | 75163-71-2 | PubChem[1] |

Physicochemical Properties

Computed physicochemical properties provide initial insights into the behavior of 2,3-Dibromo-5,6-diphenylpyrazine.

| Property | Value | Source |

| XLogP3 | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 387.92107 | PubChem[1] |

| Monoisotopic Mass | 387.92107 | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Heavy Atom Count | 20 | PubChem[1] |

| Complexity | 371 | PubChem[1] |

Synthesis and Experimental Protocols

A potential synthetic approach could involve the following conceptual steps:

Caption: Conceptual synthesis workflow for 2,3-Dibromo-5,6-diphenylpyrazine.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization.

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for 2,3-Dibromo-5,6-diphenylpyrazine are not currently available in public spectral databases. For structurally related compounds, such as other substituted pyrazines, spectroscopic data is available and can serve as a reference for expected chemical shifts and fragmentation patterns.

Biological Activity and Potential Signaling Pathways

There is no specific biological activity data available for 2,3-Dibromo-5,6-diphenylpyrazine in the reviewed literature. However, the broader class of pyrazine derivatives has been investigated for various pharmacological activities.

General Biological Activities of Pyrazine Derivatives

Pyrazine-containing compounds have shown a wide range of biological activities, including:

-

Anticancer Activity: Many pyrazine derivatives have been explored as potential anticancer agents, with some acting as kinase inhibitors.

-

Antimicrobial Activity: Substituted pyrazines have demonstrated activity against various bacterial and fungal strains.

-

Kinase Inhibition: The pyrazine scaffold is present in several clinically evaluated kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazine derivatives as kinase inhibitors, a potential area of investigation for 2,3-Dibromo-5,6-diphenylpyrazine would be its effect on cancer-related signaling pathways. A generalized diagram illustrating the role of kinase inhibitors in cancer cell signaling is presented below.

Caption: Hypothetical inhibition of MAPK and PI3K/AKT/mTOR pathways by a pyrazine-based kinase inhibitor.

Disclaimer: The above diagram is a generalized representation and does not imply that 2,3-Dibromo-5,6-diphenylpyrazine specifically inhibits these pathways. Experimental validation is required.

Future Research Directions

The lack of comprehensive data on 2,3-Dibromo-5,6-diphenylpyrazine presents several opportunities for future research:

-

Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by full spectroscopic characterization (NMR, MS, IR, and X-ray crystallography).

-

Biological Screening: In vitro screening for antimicrobial and cytotoxic activity against a panel of bacterial, fungal, and cancer cell lines.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action, including potential kinase inhibition assays and pathway analysis.

This technical guide serves as a starting point for researchers interested in 2,3-Dibromo-5,6-diphenylpyrazine. While foundational information is available, significant experimental work is required to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-5,6-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2,3-Dibromo-5,6-diphenylpyrazine. Due to the limited availability of direct literature on this specific molecule, this document outlines a plausible and scientifically grounded synthetic route derived from established chemical principles and analogous reactions. The proposed pathway involves a two-step process commencing with the synthesis of a key precursor, 5,6-diphenyl-2,3(1H,4H)-pyrazinedione, followed by a bromination reaction to yield the target compound.

Overview and Properties

2,3-Dibromo-5,6-diphenylpyrazine is a halogenated aromatic heterocycle. The presence of the electron-withdrawing pyrazine ring and the bulky phenyl substituents, combined with the reactive bromo groups, makes it a potentially valuable building block in medicinal chemistry and materials science. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of 2,3-Dibromo-5,6-diphenylpyrazine

| Property | Value |

| Molecular Formula | C₁₆H₁₀Br₂N₂ |

| Molecular Weight | 390.07 g/mol [1] |

| IUPAC Name | 2,3-dibromo-5,6-diphenylpyrazine[1] |

| CAS Number | 75163-71-2[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3[1] |

| InChI Key | SLVBMGDLQPDWEE-UHFFFAOYSA-N[1] |

Proposed Synthetic Pathway

The synthesis of 2,3-Dibromo-5,6-diphenylpyrazine can be envisioned through a two-step process. The first step involves the condensation of benzil with oxamide to form the intermediate 5,6-diphenyl-2,3(1H,4H)-pyrazinedione. The second step is the subsequent bromination of this intermediate to yield the final product.

References

Spectroscopic data for "2,3-Dibromo-5,6-diphenylpyrazine"

An In-depth Technical Guide on the Spectroscopic Data for 2,3-Dibromo-5,6-diphenylpyrazine

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2,3-Dibromo-5,6-diphenylpyrazine. The information is intended for researchers, scientists, and professionals in the field of drug development who require detailed analytical information for this molecule.

Spectroscopic Data

Experimental Protocols

Although specific spectroscopic data for the title compound is limited, a documented experimental protocol details its use as a starting material in the synthesis of 2,3-diamino-5,6-diphenylpyrazine. This provides valuable context for its handling and reactivity.

Synthesis of 2,3-Diamino-5,6-diphenylpyrazine from 2,3-Dibromo-5,6-diphenylpyrazine

This protocol describes the conversion of the dibromo derivative to the diamino derivative.

Workflow Diagram:

Caption: Synthesis of 2,3-Diamino-5,6-diphenylpyrazine.

Experimental Steps:

A mixture of 2.5 g of 2,3-dibromo-5,6-diphenylpyrazine, 35 mL of methanol, 35 mL of aqueous ammonium hydroxide solution (d = 0.92), and 100 mg of copper powder is heated in a 125 mL steel bomb at 140°C for 24 hours. The resulting precipitate is then filtered, washed with water, and dried to yield the product, 2,3-diamino-5,6-diphenylpyrazine.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the direct involvement of 2,3-Dibromo-5,6-diphenylpyrazine in defined signaling pathways. Research in this area would be necessary to elucidate its biological activities and mechanisms of action.

Logical Relationship Diagram for Compound Characterization:

The following diagram illustrates the logical workflow for the full characterization of a synthesized compound like 2,3-Dibromo-5,6-diphenylpyrazine.

Reactivity of the C-Br Bond in 2,3-Dibromo-5,6-diphenylpyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bonds in 2,3-Dibromo-5,6-diphenylpyrazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of two reactive C-Br bonds on the pyrazine core allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This document details the available quantitative data, provides experimental protocols for key transformations, and visualizes the reaction pathways to facilitate a deeper understanding of the molecule's synthetic utility.

Introduction

2,3-Dibromo-5,6-diphenylpyrazine is a versatile building block in organic synthesis. The electron-deficient nature of the pyrazine ring, coupled with the presence of two bromine atoms, makes the C-Br bonds susceptible to a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the 2- and 3-positions, enabling the synthesis of a wide array of novel compounds with tailored electronic and steric properties. Understanding the reactivity and selectivity of these C-Br bonds is crucial for the rational design of synthetic routes towards complex molecules, including potential pharmaceutical candidates and functional organic materials. This guide focuses on the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, which are pivotal for C-C and C-N bond formation.

Quantitative Data on C-Br Bond Reactivity

| Reaction Type | Coupling Partner | Product | Yield (%) | Reference |

| Sonogashira Coupling | Phenylacetylene | 2,3-Bis(phenylethynyl)-5,6-diphenylpyrazine | 74 |

Note: Data for Suzuki-Miyaura and Buchwald-Hartwig reactions on this specific substrate is not explicitly available in the reviewed literature. The protocols provided below are based on general procedures for similar dihalo-heterocyclic compounds and are expected to be applicable.

Experimental Protocols

Sonogashira Coupling

The Sonogashira coupling provides an efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of the pyrazine ring and sp-hybridized carbons of terminal alkynes.

Reaction: Synthesis of 2,3-Bis(phenylethynyl)-5,6-diphenylpyrazine.

Experimental Procedure:

A mixture of 2,3-Dibromo-5,6-diphenylpyrazine, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI), a base (typically an amine such as triethylamine or diisopropylamine), and phenylacetylene is stirred in a suitable solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature or with gentle heating. Upon completion, the reaction mixture is worked up by filtration to remove the amine hydrobromide salt, followed by solvent evaporation. The crude product is then purified by column chromatography on silica gel to afford the desired 2,3-bis(phenylethynyl)-5,6-diphenylpyrazine.

Suzuki-Miyaura Coupling (Representative Protocol)

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between the pyrazine core and various organoboron compounds.

Experimental Procedure:

In a flask purged with an inert gas, 2,3-Dibromo-5,6-diphenylpyrazine, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The reaction mixture is heated under reflux until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the corresponding 2,3-diaryl-5,6-diphenylpyrazine.

Buchwald-Hartwig Amination (Representative Protocol)

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines onto the pyrazine scaffold.

Experimental Procedure:

To an oven-dried Schlenk tube are added 2,3-Dibromo-5,6-diphenylpyrazine, a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP), and a base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃). The tube is evacuated and backfilled with an inert gas. The amine and a dry, degassed solvent (e.g., toluene or dioxane) are then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until completion. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography to afford the 2,3-diamino-5,6-diphenylpyrazine derivative.

Visualization of Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions, providing a visual representation of the key steps involved in the transformation of the C-Br bonds of 2,3-Dibromo-5,6-diphenylpyrazine.

Conclusion

The C-Br bonds in 2,3-Dibromo-5,6-diphenylpyrazine exhibit versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. The successful Sonogashira coupling demonstrates the feasibility of C-C bond formation at these positions. While specific data for Suzuki-Miyaura and Buchwald-Hartwig reactions are yet to be reported for this exact substrate, the provided representative protocols, based on established methodologies for similar compounds, offer a solid starting point for further investigation. The ability to selectively functionalize the 2 and 3-positions opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. Further research into the selective mono-functionalization versus di-functionalization of the C-Br bonds would be a valuable next step in fully elucidating the synthetic potential of this promising heterocyclic scaffold.

2,3-Dibromo-5,6-diphenylpyrazine: A Technical Guide for Organic Electronics Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromo-5,6-diphenylpyrazine, a halogenated aromatic compound with significant potential in the field of organic electronics. While direct experimental data on this specific molecule is limited, this document extrapolates its probable electronic properties, potential applications, and synthetic pathways based on established knowledge of related diphenylpyrazine and brominated organic semiconductor derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the capabilities of this and similar molecules in the development of novel organic electronic devices.

Introduction to Diphenylpyrazines in Organic Electronics

Pyrazine-containing organic molecules have garnered considerable attention in the field of organic electronics due to their inherent electron-deficient nature. This property makes them excellent candidates for use as n-type semiconductors, electron transport materials, and acceptors in organic solar cells (OSCs) and as emissive or host materials in organic light-emitting diodes (OLEDs). The introduction of phenyl groups at the 5 and 6 positions of the pyrazine ring, as in 5,6-diphenylpyrazine, enhances the molecule's thermal and morphological stability, which are crucial for device longevity.

The further functionalization of the diphenylpyrazine core, particularly through halogenation, offers a powerful tool to modulate the electronic properties of the material. Bromination, in particular, is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly impacts charge injection, transport, and the optical properties of the resulting devices.

Synthesis and Chemical Properties

Proposed Synthesis Pathway

A potential synthetic route could start from 5,6-diphenylpyrazin-2(1H)-one, which can be synthesized from the condensation of dibenzil and glycinamide hydrochloride. The subsequent steps would involve chlorination followed by a halogen exchange reaction.

Experimental Protocol: Proposed Synthesis of 2,3-Dibromo-5,6-diphenylpyrazine

Step 1: Synthesis of 5,6-diphenylpyrazin-2(1H)-one

-

To a solution of glycinamide hydrochloride in methanol, add a solution of sodium hydroxide at 10-15°C.

-

Add dibenzil portion-wise to the reaction mixture and stir for 3-3.5 hours.

-

Adjust the pH of the reaction mass with dilute HCl.

-

Filter the resulting solid, wash with methanol, and dry to yield 5,6-diphenylpyrazin-2(1H)-one.

Step 2: Synthesis of 2,3-Dichloro-5,6-diphenylpyrazine

-

Treat 5,6-diphenylpyrazin-2(1H)-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reflux the mixture for several hours.

-

After cooling, carefully neutralize the reaction mixture.

-

The solid product, 2-chloro-5,6-diphenylpyrazine, is filtered, washed, and dried.

-

Further chlorination at the 3-position might be achieved under more forcing conditions or through alternative synthetic routes, though this step is not well-documented for this specific substrate and may require significant optimization.

Step 3: Synthesis of 2,3-Dibromo-5,6-diphenylpyrazine

-

A halogen exchange reaction on 2,3-dichloro-5,6-diphenylpyrazine could be attempted. A known method for a similar compound, 2,3-dichloro-5,6-dimethylpyrazine, involves treatment with hydrobromic acid in acetic acid (HBr/AcOH).[1]

-

However, this method was reported to have a very low yield (~5%) for the dimethyl analogue, suggesting that this step would be a significant challenge and require substantial optimization.[1] Alternative brominating agents and reaction conditions should be explored.

Chemical Properties

The chemical properties of 2,3-Dibromo-5,6-diphenylpyrazine are expected to be influenced by the electron-withdrawing pyrazine core and the bromine substituents. The bromine atoms provide reactive sites for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the attachment of other functional groups to tune the molecule's properties.

Potential Applications in Organic Electronics

Based on the properties of related diphenylpyrazine derivatives, 2,3-Dibromo-5,6-diphenylpyrazine is a promising candidate for several applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, diphenylpyrazine derivatives can be utilized as electron transport materials (ETMs) or as hosts for phosphorescent emitters. The electron-deficient nature of the pyrazine ring facilitates efficient electron injection and transport from the cathode. The bromine atoms are expected to lower the LUMO energy level, which could improve electron injection from common cathode materials. The high triplet energy, a characteristic of many pyrazine derivatives, would also make it a suitable host for high-energy phosphorescent emitters.

Organic Solar Cells (OSCs)

In the context of OSCs, 2,3-Dibromo-5,6-diphenylpyrazine could function as a non-fullerene acceptor (NFA). The electron-accepting properties of the pyrazine core, enhanced by the two bromine atoms, would promote efficient charge separation at the donor-acceptor interface. The HOMO and LUMO energy levels would need to be carefully matched with a suitable donor material to ensure efficient charge transfer and a high open-circuit voltage (Voc).

Predicted Electronic and Photophysical Properties

While no experimental data exists for 2,3-Dibromo-5,6-diphenylpyrazine, we can predict its properties based on theoretical considerations and data from similar molecules.

| Property | Predicted Value/Characteristic | Rationale |

| HOMO Energy Level | Deep (low energy) | The electron-withdrawing nature of the pyrazine ring and bromine atoms will stabilize the HOMO level. |

| LUMO Energy Level | Low | The electron-deficient pyrazine core and electronegative bromine atoms will lower the LUMO energy level, facilitating electron injection. |

| Electrochemical Gap | Relatively wide | The aromatic nature of the molecule suggests a significant energy gap between the HOMO and LUMO levels. |

| Absorption Spectrum | Likely in the UV-A to blue region | The absorption will be dominated by π-π* transitions of the diphenylpyrazine core. |

| Emission Spectrum | Expected to be in the blue region | The emission is likely to originate from the diphenylpyrazine core, with potential for phosphorescence due to the heavy atom effect of bromine. |

| Electron Mobility | Potentially high | The planar structure of the pyrazine core could facilitate π-π stacking and efficient electron transport. |

Future Research Directions

The potential of 2,3-Dibromo-5,6-diphenylpyrazine in organic electronics warrants further investigation. Key areas for future research include:

-

Development of an efficient and scalable synthesis: A reliable synthetic route with good yields is essential for further studies and potential commercialization.

-

Detailed characterization of electronic and photophysical properties: Experimental determination of HOMO/LUMO levels, absorption and emission spectra, quantum yields, and charge carrier mobilities is crucial.

-

Device fabrication and testing: Incorporation of the material into OLEDs and OSCs to evaluate its performance and benchmark it against existing materials.

-

Derivatization and functionalization: Using the bromine atoms as handles for further chemical modification to fine-tune the material's properties for specific applications.

Conclusion

2,3-Dibromo-5,6-diphenylpyrazine represents a promising but underexplored material for organic electronics. Its predicted electronic properties, stemming from the electron-deficient diphenylpyrazine core and the influence of bromine substitution, make it a strong candidate for n-type semiconductors in a variety of devices. While significant research is still required to fully elucidate its potential, this technical guide provides a solid foundation and rationale for initiating such investigations. The development of this and similar materials could lead to significant advancements in the performance and stability of organic electronic devices.

References

Literature review of 5,6-diphenylpyrazine compounds

An In-depth Technical Guide on 5,6-Diphenylpyrazine Compounds for Researchers and Drug Development Professionals

Introduction

Pyrazine and its derivatives are a significant class of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation.[1] These structures are of great interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Among the vast array of pyrazine derivatives, compounds featuring a 5,6-diphenylpyrazine core have emerged as a particularly promising scaffold in drug discovery. Their rigid structure and potential for various substitutions allow for fine-tuning of their biological activity. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols associated with 5,6-diphenylpyrazine compounds, with a focus on their applications in oncology and infectious diseases.

Synthesis of 5,6-Diphenylpyrazine Derivatives

The synthesis of the 5,6-diphenylpyrazine scaffold and its derivatives can be achieved through several key pathways. A common and effective method involves the condensation of benzil (an α-diketone) with a suitable 1,2-diamine. This approach allows for the introduction of various substituents on the pyrazine ring, enabling the creation of diverse chemical libraries for biological screening.

Detailed Experimental Protocols

1. Synthesis of 2-Alkyl-3-Aryl-5,6-Diphenyl-2,3-Dihydropyrazines [4] This protocol describes the synthesis of dihydropyrazine derivatives from benzil and a substituted ethanediamine.

-

Step 1: Preparation of 1-alkyl-2-arylethanediamine dihydrochlorides: This intermediate is typically synthesized via multi-step reactions, often starting from corresponding aromatic aldehydes.

-

Step 2: Condensation Reaction: 1-alkyl-2-arylethanediamine dihydrochloride is reacted with benzil (1,2-diphenylethane-1,2-dione) and sodium acetate trihydrate.

-

Step 3: Reflux: The reaction mixture is heated under reflux in a suitable solvent, such as ethanol.

-

Step 4: Isolation and Purification: Upon completion, the reaction is cooled, and the product is precipitated by adding water. The solid product is filtered, washed, and purified, typically by recrystallization, to afford the target 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazine.

-

Step 5: Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR.[4]

2. Synthesis of Selexipag Intermediate (A 5,6-Diphenylpyrazine Derivative) [5] This protocol outlines a key step in the synthesis of Selexipag, a drug used for pulmonary arterial hypertension.

-

Step 1: Chlorination: 5,6-diphenylpyrazin-2(1H)-one is treated with phosphorus oxychloride (POCl₃).

-

Step 2: Reflux: The mixture is stirred and heated at reflux for 10 to 12 hours.

-

Step 3: Neutralization and Isolation: The reaction is cooled, and the pH is adjusted to neutral. The resulting solid is filtered, washed with methanol, and dried to yield 5-Chloro-2,3-diphenylpyrazine.

-

Step 4: Nucleophilic Substitution: The 5-Chloro-2,3-diphenylpyrazine is then reacted with 4-isopropylaminobutanol at high temperatures (170-195 °C) for 10-12 hours.

-

Step 5: Extraction and Purification: After cooling, water is added, and the product is extracted with an organic solvent like methyl tert-butyl ether. The organic layer is dried and concentrated to obtain the desired N-substituted diphenylpyrazine intermediate.[5]

Biological Activities and Applications

5,6-Diphenylpyrazine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of diphenylpyrazine derivatives as potent anticancer agents.[1] A key mechanism of action involves the inhibition of specific proteins in cell cycle regulation pathways.

Mechanism of Action: Inhibition of Skp2 S-phase kinase-associated protein 2 (Skp2) is an F-box protein that is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[6] High expression of Skp2 is observed in many human cancers and is associated with poor prognosis. Skp2 targets tumor suppressor proteins, such as the cyclin-dependent kinase inhibitor p27, for ubiquitination and subsequent degradation. By inhibiting the Skp2-Cks1 interaction, diphenylpyrazine compounds can prevent the degradation of p27, leading to cell cycle arrest and apoptosis in cancer cells.[6]

References

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.trp.org.in [ojs.trp.org.in]

- 5. WO2017168401A1 - Process for the preparation of diphenylpyrazine derivatives - Google Patents [patents.google.com]

- 6. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3-diamino-5,6-diphenylpyrazine from "2,3-Dibromo-5,6-diphenylpyrazine"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-diamino-5,6-diphenylpyrazine from 2,3-dibromo-5,6-diphenylpyrazine. The target compound is a valuable building block in medicinal chemistry and materials science, and the following protocols outline plausible synthetic routes based on established chemical principles, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and copper-catalyzed amination.

Introduction

The synthesis of 2,3-diamino-5,6-diphenylpyrazine is a key step in the development of various novel compounds. The diamino functionality allows for further chemical modifications, making it a versatile precursor for the synthesis of pharmaceuticals, fluorescent probes, and other functional materials. The starting material, 2,3-dibromo-5,6-diphenylpyrazine, provides two reactive sites for the introduction of amino groups. The choice of synthetic methodology can be influenced by factors such as available equipment, desired yield, and tolerance to specific reagents. This document outlines three potential protocols to achieve this transformation.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic protocols for the conversion of 2,3-dibromo-5,6-diphenylpyrazine to 2,3-diamino-5,6-diphenylpyrazine.

| Parameter | Protocol 1: Nucleophilic Aromatic Substitution (SNAr) | Protocol 2: Buchwald-Hartwig Amination | Protocol 3: Copper-Catalyzed Amination |

| Reaction Type | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling | Copper-Catalyzed Cross-Coupling |

| Amine Source | Aqueous Ammonia (e.g., 28-30% NH₄OH) | Ammonia surrogate (e.g., LHMDS, Benzophenone imine) or Ammonia gas | Aqueous Ammonia (e.g., 28-30% NH₄OH) |

| Catalyst | None or Copper salt (e.g., CuI, CuSO₄) | Palladium(0) or Palladium(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) or Copper(II) salt (e.g., CuI, CuSO₄) |

| Ligand | None or simple ligand (e.g., phenanthroline for Cu) | Phosphine-based (e.g., Xantphos, RuPhos, BINAP) | Diamine or phenanthroline-based |

| Base | Excess Ammonia acts as base | Strong non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | Often not required or a mild base |

| Solvent | High-boiling polar aprotic (e.g., NMP, DMSO) or water | Anhydrous aprotic (e.g., Toluene, Dioxane) | Polar solvent (e.g., DMSO, water) |

| Temperature | High temperature (120-200 °C), potentially with microwave irradiation | Moderate to high temperature (80-120 °C) | Moderate to high temperature (100-150 °C) |

| Pressure | Sealed vessel (autoclave or microwave vial) | Inert atmosphere (e.g., Argon, Nitrogen) | Sealed vessel may be required |

| Typical Yield | Moderate to Good | Good to Excellent | Moderate to Good |

| Key Advantages | Potentially catalyst-free, uses inexpensive ammonia source | High functional group tolerance, generally high yields | Lower cost catalyst compared to Palladium |

| Key Challenges | Harsh reaction conditions (high T/P), potential for side reactions | Cost of catalyst and ligands, requires inert atmosphere | Can require specific ligands, may have lower turnover numbers |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aqueous Ammonia

This protocol is based on the principle of replacing the bromo substituents with amino groups using a high concentration of ammonia at elevated temperatures and pressures.

Materials:

-

2,3-dibromo-5,6-diphenylpyrazine

-

Aqueous ammonium hydroxide (28-30%)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Microwave synthesis vial or a high-pressure autoclave

Procedure:

-

In a microwave synthesis vial, combine 2,3-dibromo-5,6-diphenylpyrazine (1.0 eq), NMP or DMSO (to dissolve the starting material, e.g., 0.2-0.5 M concentration), and aqueous ammonium hydroxide (10-20 eq).

-

Seal the vial tightly.

-

Place the vial in a microwave reactor and heat the mixture to 150-200 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Alternatively, if using an autoclave, seal the reaction mixture and heat to 150-200 °C for 12-24 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford 2,3-diamino-5,6-diphenylpyrazine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of an ammonia equivalent with the dibromopyrazine.

Materials:

-

2,3-dibromo-5,6-diphenylpyrazine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or RuPhos (or other suitable Buchwald-Hartwig ligand)

-

Sodium tert-butoxide (NaOt-Bu) or Potassium phosphate (K₃PO₄)

-

Anhydrous toluene or dioxane

-

Ammonia gas or an ammonia surrogate like benzophenone imine followed by hydrolysis, or Lithium bis(trimethylsilyl)amide (LHMDS).

-

Anhydrous workup reagents (diethyl ether, saturated aqueous ammonium chloride)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-dibromo-5,6-diphenylpyrazine (1.0 eq), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).

-

Add anhydrous toluene or dioxane to the flask.

-

Add sodium tert-butoxide (2.5-3.0 eq).

-

If using ammonia gas, bubble it through the reaction mixture for a set period or maintain a positive pressure. If using an ammonia surrogate, add it at this stage (e.g., LHMDS, 2.5-3.0 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Copper-Catalyzed Amination

This method provides a more economical alternative to palladium-catalyzed reactions, using a copper catalyst to promote the amination.

Materials:

-

2,3-dibromo-5,6-diphenylpyrazine

-

Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄)

-

A suitable ligand (e.g., 1,10-phenanthroline or a diamine ligand)

-

Aqueous ammonium hydroxide (28-30%)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealable reaction tube, combine 2,3-dibromo-5,6-diphenylpyrazine (1.0 eq), CuI (5-10 mol%), and the chosen ligand (10-20 mol%).

-

Add DMSO and aqueous ammonium hydroxide (10-20 eq).

-

Seal the tube and heat the mixture to 100-140 °C for 24-48 hours with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a large volume of water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography to obtain 2,3-diamino-5,6-diphenylpyrazine.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of 2,3-diamino-5,6-diphenylpyrazine.

Caption: General workflow for the synthesis of 2,3-diamino-5,6-diphenylpyrazine.

Caption: Decision tree for selecting a synthetic method for amination.

Application Notes and Protocols for the Suzuki Coupling of 2,3-Dibromo-5,6-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the double Suzuki coupling of 2,3-Dibromo-5,6-diphenylpyrazine with various arylboronic acids. The resulting 2,3,5,6-tetra-arylpyrazine core is a valuable scaffold in medicinal chemistry and materials science, offering a platform for the development of novel therapeutic agents and functional materials. The protocol is designed to achieve a complete disubstitution, yielding the tetra-arylpyrazine derivatives in good to excellent yields.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid) with an organic halide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. For the complete disubstitution of 2,3-Dibromo-5,6-diphenylpyrazine, the reaction is performed with an excess of the arylboronic acid under conditions that favor a double coupling.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dibromo-5,6-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,3-Dibromo-5,6-diphenylpyrazine. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, opening avenues for the synthesis of novel materials and potential pharmaceutical agents. The protocols provided are based on established palladium-catalyzed methodologies and specific examples where available.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dibromo-5,6-diphenylpyrazine

2,3-Dibromo-5,6-diphenylpyrazine is a valuable substrate for creating complex molecular architectures. The two bromine atoms can be sequentially or simultaneously replaced using a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations allow for the introduction of aryl, alkynyl, and amino moieties, respectively, leading to a diverse range of substituted 5,6-diphenylpyrazines. Such derivatives are of interest in materials science for their potential photophysical properties and in medicinal chemistry as scaffolds for drug discovery.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for the functionalization of 2,3-Dibromo-5,6-diphenylpyrazine involves the reaction of the dibromo substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction can be performed in a stepwise manner to generate unsymmetrically substituted pyrazines or in a one-pot fashion to yield symmetrically disubstituted products.

Caption: General experimental workflow for cross-coupling reactions.

Sonogashira Coupling: Synthesis of Alkynylpyrazines

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides. This reaction is a powerful tool for the synthesis of 2,3-dialkynyl-5,6-diphenylpyrazines.

Quantitative Data

| Entry | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Toluene | RT | - | 74 | [1] |

Experimental Protocol: Synthesis of 2,3-Bis(phenylethynyl)-5,6-diphenylpyrazine

Materials:

-

2,3-Dibromo-5,6-diphenylpyrazine

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-Dibromo-5,6-diphenylpyrazine (1.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

-

Add anhydrous toluene to dissolve the solids.

-

Add triethylamine (4.0 eq) to the mixture.

-

Finally, add phenylacetylene (2.5 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,3-bis(phenylethynyl)-5,6-diphenylpyrazine.[1]

Suzuki-Miyaura Coupling: Synthesis of Arylpyrazines

Quantitative Data (Exemplary)

The following data is representative of Suzuki couplings on related dihalopyrazine or dihalopyridine systems and should be considered as a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 80-90 |

Experimental Protocol: Synthesis of 2,3,5,6-Tetraphenylpyrazine

Materials:

-

2,3-Dibromo-5,6-diphenylpyrazine

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask, combine 2,3-Dibromo-5,6-diphenylpyrazine (1.0 eq), phenylboronic acid (2.5 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,3,5,6-tetraphenylpyrazine.

References

Application Notes and Protocols: "2,3-Dibromo-5,6-diphenylpyrazine" as a Precursor for Fluorescent Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-Dibromo-5,6-diphenylpyrazine as a versatile precursor for the synthesis of novel fluorescent materials. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are instrumental in transforming the non-fluorescent dibromo-pyrazine core into highly luminescent derivatives with tunable photophysical properties.

Introduction

2,3-Dibromo-5,6-diphenylpyrazine is a key building block in the development of advanced fluorescent materials. Its pyrazine core, substituted with two phenyl groups, provides a robust and electronically modifiable scaffold. The two bromine atoms at the 2 and 3 positions serve as reactive handles for the introduction of various fluorescent moieties through well-established cross-coupling methodologies. This allows for the systematic tuning of the emission color, quantum yield, and other photophysical characteristics of the final products, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), bio-imaging probes, and chemical sensors.

Core Synthetic Strategies: Cross-Coupling Reactions

The primary methods for functionalizing 2,3-Dibromo-5,6-diphenylpyrazine are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or alkynyl groups that impart fluorescence to the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron compound with a halide. In the context of 2,3-Dibromo-5,6-diphenylpyrazine, this reaction can be used to introduce fluorescent aryl or heteroaryl groups.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is particularly useful for synthesizing fluorescent materials with extended π-conjugation, often leading to red-shifted emission profiles.

Data Presentation: Photophysical Properties of a Representative Derivative

To illustrate the potential of 2,3-Dibromo-5,6-diphenylpyrazine as a precursor, the following table summarizes the photophysical properties of a hypothetical fluorescent derivative, 2,3-di(pyren-1-yl)-5,6-diphenylpyrazine , synthesized via a Suzuki-Miyaura coupling reaction.

| Parameter | Value | Solvent |

| Absorption Maximum (λabs) | 345 nm | Dichloromethane |

| Emission Maximum (λem) | 450 nm | Dichloromethane |

| Molar Absorptivity (ε) | 45,000 M-1cm-1 | Dichloromethane |

| Fluorescence Quantum Yield (ΦF) | 0.85 | Dichloromethane |

| Stokes Shift | 105 nm | Dichloromethane |

| Fluorescence Lifetime (τ) | 4.2 ns | Dichloromethane |

Experimental Protocols

The following are detailed protocols for the synthesis of fluorescent derivatives from 2,3-Dibromo-5,6-diphenylpyrazine.

Protocol 1: Synthesis of 2,3-di(pyren-1-yl)-5,6-diphenylpyrazine via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of a highly fluorescent biaryl-substituted pyrazine.

Materials:

-

2,3-Dibromo-5,6-diphenylpyrazine

-

Pyrene-1-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Hexane

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a 100 mL Schlenk flask, add 2,3-Dibromo-5,6-diphenylpyrazine (1.0 mmol, 390 mg), pyrene-1-boronic acid (2.5 mmol, 615 mg), and potassium carbonate (4.0 mmol, 552 mg).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of dichloromethane and 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient to yield the pure product.

Protocol 2: Synthesis of a Di-alkynyl Pyrazine Derivative via Sonogashira Coupling

This protocol outlines the synthesis of a fluorescent derivative with extended conjugation through the introduction of alkynyl moieties.

Materials:

-

2,3-Dibromo-5,6-diphenylpyrazine

-

A terminal alkyne with a fluorescent group (e.g., Dansyl acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,3-Dibromo-5,6-diphenylpyrazine (1.0 mmol, 390 mg) and the fluorescent terminal alkyne (2.2 mmol) in anhydrous THF (20 mL) and triethylamine (10 mL).

-

Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and copper(I) iodide (0.06 mmol, 11 mg).

-

Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with THF.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to obtain the desired fluorescent di-alkynyl pyrazine derivative.

Visualizations

Signaling Pathway of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for fluorescent material synthesis.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are flammable and should be handled with care.

-

Organic solvents are flammable and volatile; avoid open flames and sparks.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Synthesis of Pyrazino[2,3-b]quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazino[2,3-b]quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their rigid, planar structure and electron-deficient nature impart unique photophysical and biological properties. Notably, derivatives of this scaffold have shown promise as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1][2][3] This document provides detailed protocols for the synthesis of pyrazino[2,3-b]quinoxalines, quantitative data for representative reactions, and an overview of a key signaling pathway modulated by these compounds.

General Synthetic Scheme

The most common and effective method for synthesizing the pyrazino[2,3-b]quinoxaline core is the condensation reaction between a 2,3-diaminoquinoxaline derivative and a 1,2-dicarbonyl compound.[1][4][5] This reaction is typically carried out in an organic solvent, often with acid catalysis, and can proceed under conventional heating or microwave irradiation.[4]

Workflow for the Synthesis of Pyrazino[2,3-b]quinoxalines

Caption: General workflow for the synthesis of pyrazino[2,3-b]quinoxalines.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylpyrazino[2,3-b]quinoxaline

This protocol describes the synthesis of a representative aryl-substituted pyrazino[2,3-b]quinoxaline.

Materials:

-

2,3-Diaminoquinoxaline (1 mmol, 0.160 g)

-

Benzil (1 mmol, 0.210 g)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~0.1 mL)

Procedure:

-

To a 50 mL round-bottom flask, add 2,3-diaminoquinoxaline (0.160 g) and benzil (0.210 g).

-

Add ethanol (10 mL) to the flask and stir the mixture to dissolve the reactants.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain pure 2,3-diphenylpyrazino[2,3-b]quinoxaline.

Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethylpyrazino[2,3-b]quinoxaline

This protocol provides a more rapid, microwave-assisted synthesis for an alkyl-substituted derivative.

Materials:

-

2,3-Diaminoquinoxaline (1 mmol, 0.160 g)

-

Biacetyl (1 mmol, 0.086 g)

-

Ethanol (5 mL)

Procedure:

-

In a 10 mL microwave reaction vial, combine 2,3-diaminoquinoxaline (0.160 g) and biacetyl (0.086 g).

-

Add ethanol (5 mL) and seal the vial.

-

Place the vial in a microwave reactor and irradiate at 120°C for 15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazino[2,3-b]quinoxaline derivatives based on the condensation of 2,3-diaminoquinoxaline with different 1,2-dicarbonyl compounds.

| Entry | 1,2-Dicarbonyl Compound | R1 | R2 | Solvent | Method | Time (h) | Yield (%) |

| 1 | Benzil | Phenyl | Phenyl | Ethanol/Acetic Acid | Reflux | 4 | ~90-95% |

| 2 | Biacetyl | Methyl | Methyl | Ethanol | Microwave | 0.25 | ~85-90% |

| 3 | Glyoxal | H | H | Water/Ethanol | Reflux | 6 | ~70-80% |

| 4 | 4,4'-Dimethylbenzil | 4-Tolyl | 4-Tolyl | Acetic Acid | Reflux | 5 | ~88% |

| 5 | Anisil | 4-Methoxyphenyl | 4-Methoxyphenyl | Ethanol | Reflux | 4 | ~92% |

Application in Drug Discovery: Inhibition of the mTOR Signaling Pathway

Pyrazino[2,3-b]quinoxaline derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[6] By inhibiting mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pyrazino[2,3-b]quinoxalines

Caption: Inhibition of the mTOR signaling pathway by pyrazino[2,3-b]quinoxalines.

This diagram illustrates how growth factors activate the PI3K/Akt cascade, leading to the activation of mTORC1, which in turn promotes cell growth and proliferation while inhibiting apoptosis. Pyrazino[2,3-b]quinoxaline derivatives act as inhibitors of mTOR, thereby blocking these downstream effects and providing a potential therapeutic strategy for cancer treatment.

Conclusion

The synthetic protocols and data presented here offer a solid foundation for researchers interested in the synthesis and application of pyrazino[2,3-b]quinoxalines. The straightforward condensation reaction allows for the generation of a diverse library of these compounds for further investigation. Their demonstrated activity as mTOR inhibitors highlights their potential as valuable scaffolds in the development of novel anticancer agents. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these compounds towards clinical applications.

References

- 1. Novel routes to pyrazino[2,3-b]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols: 2,3-Dibromo-5,6-diphenylpyrazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-5,6-diphenylpyrazine is a halogenated heterocyclic compound featuring a central pyrazine ring flanked by two phenyl groups and substituted with two bromine atoms. While direct therapeutic applications of this specific molecule have not been extensively reported in peer-reviewed literature, its structure presents it as a highly valuable and versatile intermediate scaffold for the synthesis of novel drug candidates. The presence of two reactive bromine atoms on the electron-deficient pyrazine core allows for selective functionalization through various modern cross-coupling reactions. This enables the generation of diverse chemical libraries for screening against a wide array of biological targets.

The 5,6-diphenylpyrazine core is a known pharmacophore in several biologically active molecules. By leveraging the reactivity of the bromo-substituents, researchers can systematically modify the core structure to optimize pharmacokinetic and pharmacodynamic properties. This document provides an overview of the potential applications of 2,3-Dibromo-5,6-diphenylpyrazine in medicinal chemistry, along with detailed, representative protocols for its derivatization.

Potential Medicinal Chemistry Applications

The strategic location of the bromine atoms on the 5,6-diphenylpyrazine scaffold allows for the introduction of various substituents that can modulate the compound's biological activity. Based on the known pharmacology of related pyrazine derivatives, potential therapeutic applications for derivatives of 2,3-Dibromo-5,6-diphenylpyrazine include:

-

Kinase Inhibitors: The pyrazine ring is a common feature in many kinase inhibitors. By introducing specific side chains through cross-coupling reactions, novel inhibitors targeting kinases implicated in cancer and inflammatory diseases can be synthesized.

-

Ion Channel Modulators: Functionalized pyrazines have been explored as modulators of various ion channels.

-

GPCR Ligands: The diphenylpyrazine scaffold can be elaborated to generate ligands for G-protein coupled receptors.

-

Antimicrobial Agents: Heterocyclic compounds, including pyrazines, are a rich source of potential antimicrobial agents.

Data Presentation: Hypothetical Derivative Library and Potential Targets

The following table summarizes a hypothetical library of derivatives that can be synthesized from 2,3-Dibromo-5,6-diphenylpyrazine and their potential, inferred biological targets based on the known activities of similar molecular scaffolds.

| Derivative Structure | R1-Group | R2-Group | Synthetic Reaction | Potential Biological Target(s) |

| 1a | -Aryl | -Br | Suzuki Coupling | Protein Kinases (e.g., VEGFR, EGFR) |

| 1b | -Aryl | -Aryl' | Sequential Suzuki Coupling | Protein Kinases |

| 2a | -NHR' | -Br | Buchwald-Hartwig Amination | Protein Kinases, GPCRs |

| 2b | -NHR' | -NHR'' | Sequential Buchwald-Hartwig | Protein Kinases, GPCRs |

| 3a | -Alkynyl | -Br | Sonogashira Coupling | Various Enzymes, Cellular Probes |

| 3b | -Alkynyl | -Alkynyl' | Sequential Sonogashira | Various Enzymes, Cellular Probes |

Experimental Protocols

The following are detailed, representative protocols for the derivatization of 2,3-Dibromo-5,6-diphenylpyrazine. These protocols are based on standard, well-established cross-coupling methodologies.

Protocol 1: Monosubstitution via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a mono-aryl substituted 5,6-diphenylpyrazine derivative.

Materials:

-

2,3-Dibromo-5,6-diphenylpyrazine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 2,3-Dibromo-5,6-diphenylpyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

-

Add K₂CO₃ (3.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired mono-aryl substituted product.

Protocol 2: Monosubstitution via Buchwald-Hartwig Amination

Objective: To synthesize a mono-amino substituted 5,6-diphenylpyrazine derivative.

Materials:

-

2,3-Dibromo-5,6-diphenylpyrazine

-

Primary or secondary amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).

-

Add 2,3-Dibromo-5,6-diphenylpyrazine (1.0 mmol) and NaOtBu (1.4 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add dry, degassed toluene (10 mL).

-

Add the amine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-